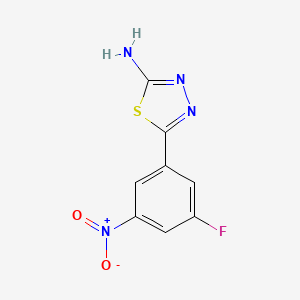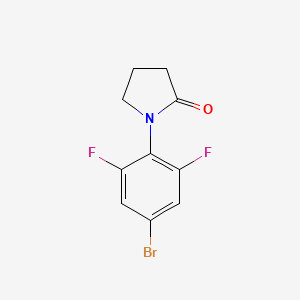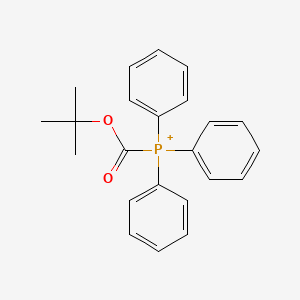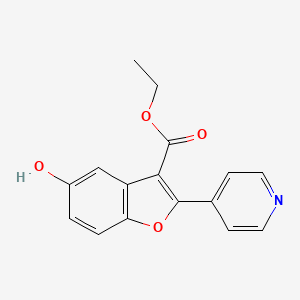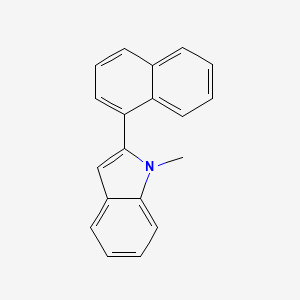
5-Bromo-8-methyl-3,4-dihydronaphthalen-1(2H)-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-Bromo-8-methyl-3,4-dihydronaphthalen-1(2H)-one is an organic compound that belongs to the class of naphthalenones. These compounds are characterized by a naphthalene ring system with various substituents. The presence of a bromine atom and a methyl group on the naphthalene ring, along with a ketone functional group, makes this compound unique and potentially useful in various chemical reactions and applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromo-8-methyl-3,4-dihydronaphthalen-1(2H)-one can be achieved through several synthetic routes. One common method involves the bromination of 8-methyl-3,4-dihydronaphthalen-1(2H)-one using bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a catalyst. The reaction is typically carried out in an organic solvent like dichloromethane at room temperature.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale bromination processes with optimized reaction conditions to ensure high yield and purity. Continuous flow reactors and automated systems may be employed to enhance efficiency and safety.
Análisis De Reacciones Químicas
Types of Reactions
5-Bromo-8-methyl-3,4-dihydronaphthalen-1(2H)-one can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other substituents through nucleophilic substitution reactions.
Reduction Reactions: The ketone group can be reduced to an alcohol using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Oxidation Reactions: The methyl group can be oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate (KMnO4).
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) in polar aprotic solvents.
Reduction: Sodium borohydride (NaBH4) in methanol or ethanol.
Oxidation: Potassium permanganate (KMnO4) in aqueous or alkaline conditions.
Major Products Formed
Substitution: Various substituted naphthalenones depending on the nucleophile used.
Reduction: 5-Bromo-8-methyl-3,4-dihydronaphthalen-1-ol.
Oxidation: 5-Bromo-8-methyl-3,4-dihydronaphthalen-1-carboxylic acid.
Aplicaciones Científicas De Investigación
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: May serve as a probe or ligand in biochemical studies.
Medicine: Potential precursor for pharmaceutical compounds with therapeutic properties.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 5-Bromo-8-methyl-3,4-dihydronaphthalen-1(2H)-one depends on its specific application. In chemical reactions, the bromine atom and ketone group play crucial roles in determining reactivity and interaction with other molecules. The molecular targets and pathways involved would vary based on the context of its use, such as enzyme inhibition in biological systems or catalytic processes in industrial applications.
Comparación Con Compuestos Similares
Similar Compounds
5-Bromo-3,4-dihydronaphthalen-1(2H)-one: Lacks the methyl group at the 8-position.
8-Methyl-3,4-dihydronaphthalen-1(2H)-one: Lacks the bromine atom at the 5-position.
5-Chloro-8-methyl-3,4-dihydronaphthalen-1(2H)-one: Contains a chlorine atom instead of bromine.
Uniqueness
The presence of both a bromine atom and a methyl group on the naphthalene ring, along with a ketone functional group, makes 5-Bromo-8-methyl-3,4-dihydronaphthalen-1(2H)-one unique
Propiedades
Fórmula molecular |
C11H11BrO |
|---|---|
Peso molecular |
239.11 g/mol |
Nombre IUPAC |
5-bromo-8-methyl-3,4-dihydro-2H-naphthalen-1-one |
InChI |
InChI=1S/C11H11BrO/c1-7-5-6-9(12)8-3-2-4-10(13)11(7)8/h5-6H,2-4H2,1H3 |
Clave InChI |
IXTZBOXETCIRBB-UHFFFAOYSA-N |
SMILES canónico |
CC1=C2C(=C(C=C1)Br)CCCC2=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


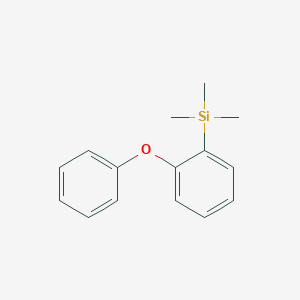
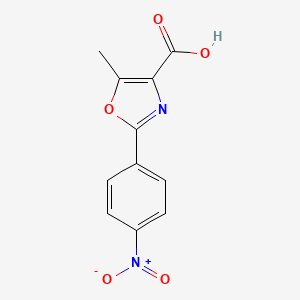
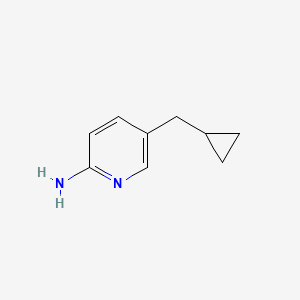
![6-[(2-Fluoroethyl)carbamoyl]pyridine-3-boronic Acid Pinacol Ester](/img/structure/B13701318.png)
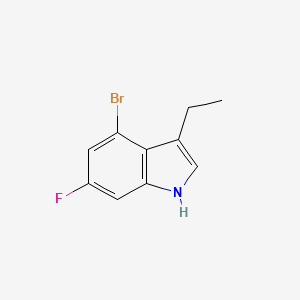
![6-Methyl-2,3-dihydrobenzo[b]thiophen-5-amine](/img/structure/B13701339.png)
